Benzene, (1-ethoxyethoxy)-
Description
Chemical Identification and Nomenclature
IUPAC Naming Conventions
The IUPAC name 1-ethoxyethoxybenzene is derived using substitutive nomenclature rules for ethers. The parent hydrocarbon is benzene, and the substituent is the 1-ethoxyethoxy group ($$-\text{OCH}(\text{CH}2\text{CH}3)\text{OCH}2\text{CH}3$$). According to IUPAC guidelines, ethers are named as alkoxy derivatives of parent hydrocarbons. The numbering prioritizes the benzene ring, with the ethoxyethoxy group treated as a single substituent. The systematic name reflects the ethoxy group bonded to the ethoxy oxygen, followed by the benzene core.
Systematic and Common Synonyms
The compound is known by several synonyms, including:
These names highlight its functional groups or historical naming conventions. For example, "phenyl ethyl acetal" emphasizes its acetal structure derived from benzyl alcohol and ethanol.
CAS Registry Number and DSSTox Identifier
Table 1: Key Identifiers and Properties
The CAS RN and DSSTox ID facilitate unambiguous identification in regulatory and scientific databases, such as the EPA’s CompTox Chemicals Dashboard.
Properties
IUPAC Name |
1-ethoxyethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-11-9(2)12-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAPDTRODNUPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863536 | |
| Record name | Benzene, (1-ethoxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5426-78-8 | |
| Record name | (1-Ethoxyethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5426-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (1-ethoxyethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylethyl acetal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14332 | |
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| Record name | Benzene, (1-ethoxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, (1-ethoxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-ethoxyphenetole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.157 | |
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Preparation Methods
Synthetic Route and Reaction Conditions
- Starting Material: 4-vinylphenol
- Reagent: Ethyl vinyl ether
- Catalyst: Acid catalyst such as p-toluenesulfonic acid
- Solvent: Inert solvent like toluene
- Conditions: Reflux under inert atmosphere
The reaction proceeds by the acid-catalyzed addition of ethyl vinyl ether to the hydroxyl group of 4-vinylphenol, forming the 1-ethoxyethoxy protective group on the benzene ring. The reaction is typically carried out under reflux to ensure complete conversion.
Industrial Scale Production
On an industrial scale, the process is optimized for higher yield and purity:
- Use of continuous flow reactors to improve reaction control and scalability.
- Optimized temperature and catalyst concentration to maximize conversion.
- Purification steps such as distillation and recrystallization to isolate the pure compound.
Reaction Mechanism
The mechanism involves:
- Protonation of the ethyl vinyl ether by the acid catalyst.
- Nucleophilic attack by the phenolic oxygen on the activated vinyl ether.
- Formation of the 1-ethoxyethoxy protective group on the aromatic ring.
The vinyl group remains intact during this protection step, allowing further functionalization or polymerization.
Data Table: Typical Reaction Parameters and Outcomes
| Parameter | Details | Notes |
|---|---|---|
| Starting Material | 4-vinylphenol | Purity > 98% |
| Reagent | Ethyl vinyl ether | Stoichiometric or slight excess |
| Catalyst | p-Toluenesulfonic acid | 1-5 mol% relative to phenol |
| Solvent | Toluene | Dry, inert atmosphere |
| Temperature | Reflux (~110 °C) | Controlled to prevent side reactions |
| Reaction Time | 4-8 hours | Monitored by TLC or GC |
| Yield | 70-85% | Depends on scale and purity |
| Purification | Distillation, recrystallization | To achieve >99% purity |
Related Synthesis Insights from Research
- The ethoxyethoxy group acts as a protecting group for phenolic hydroxyls, enabling selective reactions on other parts of the molecule.
- The vinyl group allows subsequent polymerization or functional group transformations.
- Alternative acid catalysts and solvents have been explored to optimize reaction efficiency and environmental impact.
- The compound’s synthesis is often integrated into multi-step routes for producing advanced polymers or biologically active intermediates.
Additional Preparation Method: Synthesis of Related Compounds
While direct literature on Benzene, (1-ethoxyethoxy)- is limited, related compounds such as 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene have been synthesized by alkylation of hydroquinone with 2-(2-chloroethoxy)ethanol in the presence of bases and catalysts in dimethylformamide under inert atmosphere. This method highlights the use of:
- Potassium carbonate (K2CO3)
- Cesium carbonate (Cs2CO3)
- Sodium dithionite (Na2S2O4)
- Dimethylformamide (DMF) solvent
- Controlled temperature conditions
This approach yields high purity products with about 75% yield and shortened reaction times, demonstrating efficient etherification strategies applicable to ethoxyethoxy-substituted benzenes.
Summary Table Comparing Preparation Methods
| Method | Starting Materials | Catalysts/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acid-catalyzed protection of 4-vinylphenol | 4-vinylphenol + ethyl vinyl ether | p-Toluenesulfonic acid, toluene, reflux | 70-85 | Common industrial method, scalable |
| Alkylation of hydroquinone with 2-(2-chloroethoxy)ethanol | Hydroquinone + 2-(2-chloroethoxy)ethanol | K2CO3, Cs2CO3, Na2S2O4, DMF, inert atmosphere | ~75 | High purity, efficient for bis-substituted derivatives |
Chemical Reactions Analysis
Types of Reactions:
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives, including benzene, (1-ethoxyethoxy)-.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Major Products Formed:
Scientific Research Applications
Benzene, (1-ethoxyethoxy)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzene, (1-ethoxyethoxy)- involves its interaction with various molecular targets and pathways. The ethoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments .
Comparison with Similar Compounds
Ethoxybenzene: Similar in structure but lacks the additional ethoxy group, making it less versatile in certain reactions.
Phenyl ethyl ether: Another related compound with different reactivity due to the absence of the ethoxyethoxy group.
Uniqueness: Benzene, (1-ethoxyethoxy)- is unique due to the presence of the ethoxyethoxy group, which provides additional sites for chemical reactions and interactions. This makes it a valuable compound in various synthetic and industrial applications .
Biological Activity
Benzene, (1-ethoxyethoxy)-, also known by its chemical formula C10H14O2, is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and industrial chemistry. This article aims to explore the biological activity of this compound through a detailed review of existing literature, case studies, and experimental findings.
Benzene, (1-ethoxyethoxy)- is characterized by its ether functional group, which may influence its solubility and interaction with biological systems. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of Benzene, (1-ethoxyethoxy)- has been evaluated in various studies, focusing on its toxicity, pharmacological effects, and potential therapeutic applications.
Toxicity Studies
A significant aspect of understanding the biological activity of this compound involves assessing its toxicity. In a study examining acute inhalation toxicity, rats were exposed to varying concentrations of related compounds. The results indicated that high concentrations led to mortality and adverse respiratory effects, highlighting the need for careful handling in industrial applications .
Table 1: Acute Inhalation Toxicity Results
| Concentration (mg/L) | Male Mortality (N) | Female Mortality (N) | Total Mortality (%) |
|---|---|---|---|
| 5 | 3/3 | 3/3 | 100 |
| 1 | 3/3 | 1/3 | 66.6 |
| 0.5 | 1/3 | 0/3 | 16.6 |
Pharmacological Effects
Research has indicated that compounds similar to Benzene, (1-ethoxyethoxy)- may exhibit various pharmacological effects. For instance, studies on benzene sulfonamides have shown their ability to modulate cardiovascular parameters such as perfusion pressure and coronary resistance . These findings suggest that derivatives of benzene compounds could interact with calcium channels and other biomolecules involved in blood pressure regulation.
Case Study: Cardiovascular Effects
In experiments conducted on isolated hearts perfused at a constant flow rate, certain benzene derivatives demonstrated significant changes in coronary resistance when administered at low concentrations (0.001 nM). This suggests a potential therapeutic role for these compounds in managing cardiovascular conditions .
Structure-Activity Relationship
The biological activities of benzene derivatives are often linked to their structural characteristics. The presence of functional groups such as ethoxy or methoxy can enhance or diminish their interaction with biological targets. A comparative analysis of various benzene derivatives can provide insights into optimizing their efficacy.
Table 2: Structure-Activity Relationship Summary
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Benzene Sulfonamide | Sulfonamide | Modulates perfusion pressure |
| Benzene Derivative A | Ether | Antimicrobial properties |
| Benzene Derivative B | Alcohol | Cytotoxic effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
